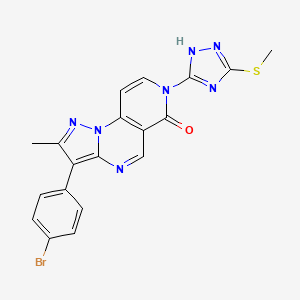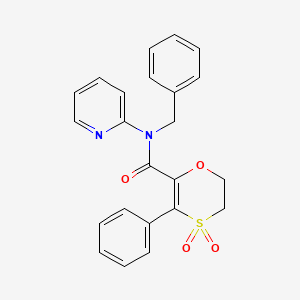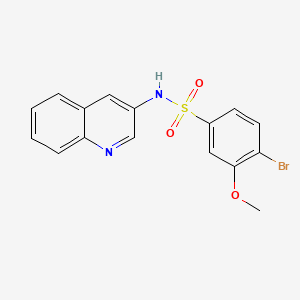![molecular formula C21H28N4O2 B15106308 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide](/img/structure/B15106308.png)
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a quinazoline core fused with a tetrahydropyrrolo ring, and it includes a tetramethylpiperidinyl group, which contributes to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide typically involves multiple steps, starting from readily available precursors. One common route involves the condensation of a quinazoline derivative with a tetrahydropyrrolo compound under controlled conditions. The reaction is often catalyzed by acids or bases, depending on the desired pathway.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of high-throughput reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction can produce tetrahydroquinazoline derivatives.
Aplicaciones Científicas De Investigación
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mecanismo De Acción
The mechanism of action of 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, thereby influencing various biochemical pathways. For instance, it may inhibit specific enzymes involved in inflammatory processes, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
2,2,6,6-Tetramethylpiperidine-1-oxyl (TEMPO): A stable radical used in oxidation reactions.
2,2,6,6-Tetramethylpiperidine: A hindered amine used in the synthesis of various organic compounds.
4-Hydroxy-TEMPO: A derivative of TEMPO with additional hydroxyl functionality.
Uniqueness
What sets 9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazoline-6-carboxamide apart from similar compounds is its unique structural combination of a quinazoline core with a tetrahydropyrrolo ring and a tetramethylpiperidinyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C21H28N4O2 |
|---|---|
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
9-oxo-N-(2,2,6,6-tetramethylpiperidin-4-yl)-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carboxamide |
InChI |
InChI=1S/C21H28N4O2/c1-20(2)11-14(12-21(3,4)24-20)22-18(26)13-7-8-15-16(10-13)23-17-6-5-9-25(17)19(15)27/h7-8,10,14,24H,5-6,9,11-12H2,1-4H3,(H,22,26) |
Clave InChI |
FNMCVDIQAUVGMM-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC(N1)(C)C)NC(=O)C2=CC3=C(C=C2)C(=O)N4CCCC4=N3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-3-(4-{(Z)-[2-(morpholin-4-yl)-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}-1-phenyl-1H-pyrazol-3-yl)benzenesulfonamide](/img/structure/B15106241.png)
![methyl 2-({[2-(1H-indol-3-yl)ethyl]carbamoyl}amino)-4,5-dimethoxybenzoate](/img/structure/B15106249.png)

![4-(1H-indol-3-yl)-1-{4-[(4-methoxyphenyl)sulfonyl]piperazin-1-yl}butan-1-one](/img/structure/B15106263.png)
![6-cyclopropyl-1-(propan-2-yl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B15106277.png)
![1-[(4-Nitrophenyl)methyl]pyridin-1-ium](/img/structure/B15106282.png)
![2-(1H-tetrazol-1-yl)-N-(3,4,5-trimethoxyphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B15106294.png)
![6-{[(1-Ethyl-2-hydroxyethyl)amino]sulfonyl}chromen-2-one](/img/structure/B15106307.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(5Z)-5-(2-fluorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B15106309.png)

![9-methyl-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-(phenylsulfanyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15106318.png)
![N-(3,4-dimethoxyphenyl)-2-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-oxoacetamide](/img/structure/B15106321.png)
![N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-3-phenyl-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B15106324.png)
